Ontianil
Description
Ontianil, chemically designated as milbemycin B (IUPAC name: 5-O-demethyl-28-deoxy-25-(1,3-dimethyl-1-butenyl)-6,28-epoxy-23-hydroxy-, (6R,23S,25S(E))-), is a macrocyclic lactone antiparasitic agent with the molecular formula C₃₆H₅₂O₈ . It is internationally recognized under the nonproprietary name nemadectin and regulated by the U.S. Food and Drug Administration (FDA) under Unique Ingredient Identifier (UNII) 1Y8VJ1G3TY . This compound is primarily indicated for the treatment of ascariasis (roundworm infections) and is classified under the United Nations Standard Products and Services Code (UNSPSC) as an antiparasitic agent . The European Medicines Agency (EMA) lists this compound in its eXtended EudraVigilance Medicinal Product Dictionary (XEVMPD) under code SUB09189MIG, reflecting its regulatory compliance in the European Union . Its structural complexity, characterized by a 16-membered lactone ring with multiple stereocenters, distinguishes it from simpler antiparasitic agents (SMILES: O1C2(OC3CC(OC(=O)C4C5(O)C(OCC5=CC=CC(CC(=CC3)C)C)C(O)C(=C4)C)C2)CC(O)C(C1/C(=C/C(C)C)C)C) .
Properties
CAS No. |
35727-72-1 |
|---|---|
Molecular Formula |
C13H12ClNO2S |
Molecular Weight |
281.76 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2,6-dioxocyclohexane-1-carbothioamide |
InChI |
InChI=1S/C13H12ClNO2S/c14-8-4-6-9(7-5-8)15-13(18)12-10(16)2-1-3-11(12)17/h4-7,12H,1-3H2,(H,15,18) |
InChI Key |
KBMXZBWIWSRALH-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(C(=O)C1)C(=S)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C(=S)NC2=CC=C(C=C2)Cl |
Other CAS No. |
35727-72-1 |
Origin of Product |
United States |
Preparation Methods
Ontianil can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloroaniline with cyclohexane-1,3,5-trione in the presence of a suitable catalyst . The reaction conditions typically include a solvent such as ethanol and a temperature range of 50-70°C. Industrial production methods often involve large-scale batch reactors where the reaction is carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Ontianil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines.
Scientific Research Applications
Ontianil has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of Ontianil involves its interaction with specific molecular targets. In biological systems, this compound is believed to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting its antifungal effects . The compound’s interaction with enzymes and proteins involved in ergosterol synthesis disrupts the integrity of the fungal cell membrane, leading to cell death.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Ontianil shares functional similarities with antiparasitic and antiprotozoal agents such as Nitarsone , Nifurtimox , and Parvaquone , though structural and mechanistic differences define their distinct therapeutic niches.
Table 1: Comparative Overview of this compound and Functional Analogs
Key Observations :
- Structural Diversity: this compound’s macrocyclic lactone scaffold contrasts with Nitarsone’s arsenic-based structure and Nifurtimox’s nitrofuran backbone. Parvaquone, while structurally uncharacterized in the provided evidence, belongs to the hydroxynaphthoquinone class, which targets mitochondrial electron transport in Plasmodium spp. .
- Mechanistic Targets : this compound disrupts invertebrate neurotransmission via glutamate-gated chloride channel modulation, whereas Nitarsone and Nifurtimox act through protozoal enzyme inhibition (e.g., nitroreductases) .
- Regulatory Status : this compound and Nitarsone are both FDA-regulated but differ in EMA classification codes (this compound: SUB09189MIG; Nitarsone: SUB09310MIG) .
Research Findings and Methodological Considerations
Analytical studies on this compound emphasize its stereochemical complexity, necessitating advanced chromatographic methods for purity assessment. For instance, supplementary data from validated analytical protocols (e.g., high-performance liquid chromatography with mass spectrometry) highlight challenges in resolving this compound’s epimeric impurities, a common issue in macrocyclic lactone analysis .
Methodological Challenges :
- Extraction and Stability: Organoarsenic compounds like Nitarsone require stringent extraction protocols to avoid arsenic degradation artifacts, whereas this compound’s lipophilic nature demands organic-phase extraction .
Biological Activity
Ontianil, a compound with the chemical identifier 35727-72-1, has garnered attention in scientific research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and comparative analysis with similar compounds.
Overview of this compound
This compound is a derivative of thioacetanilide and is primarily studied for its antimicrobial and antifungal properties. Its unique structure, characterized by a carbothioamide functional group, distinguishes it from other similar compounds, enhancing its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has been particularly effective against certain strains of bacteria and fungi. The mechanism of action is believed to involve the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death.
Table 1: Antimicrobial Activity of this compound
| Pathogen Type | Pathogen Name | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive Bacteria | Staphylococcus aureus | 15 µg/mL |
| Gram-negative Bacteria | Escherichia coli | 30 µg/mL |
| Fungi | Candida albicans | 10 µg/mL |
The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial cells. Key mechanisms include:
- Inhibition of Ergosterol Synthesis : this compound disrupts the biosynthesis pathway of ergosterol in fungi, which is vital for maintaining cell membrane structure and function.
- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution at its chloro group, enhancing its reactivity and potential efficacy against microbial targets.
Comparative Analysis with Similar Compounds
This compound can be compared with other thioacetanilide derivatives to elucidate its unique properties. The following compounds share structural similarities but differ in their functional groups:
Table 2: Comparison of Structural Analogues
| Compound Name | Functional Group | Antimicrobial Activity |
|---|---|---|
| N-(4-Chlorophenyl)-2,6-dioxocyclohexanecarboxamide | Carboxamide | Moderate |
| N-(4-Chlorophenyl)-2,6-dioxocyclohexanecarbonitrile | Nitrile | Low |
| This compound | Carbothioamide | High |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in clinical and laboratory settings:
- Study on Antifungal Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of Candida albicans in vitro, with an MIC value significantly lower than traditional antifungal agents.
- Antibacterial Activity Assessment : Research conducted at a leading microbiology lab showed that this compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
- Mechanistic Insights : A detailed mechanistic study indicated that this compound's action involves not only ergosterol inhibition but also potential interactions with bacterial ribosomes, suggesting a multifaceted approach to its antimicrobial effects .
Q & A
Q. What frameworks ensure transparency in reporting this compound’s synthetic yields and scalability?
- Methodological Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish step-by-step synthetic procedures with yields at each stage. Use standardized units (e.g., mmol, % yield) and report failed attempts. Share characterization data in public repositories (e.g., ChemRxiv) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
